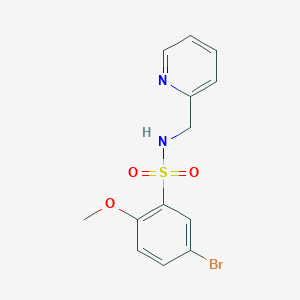

N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

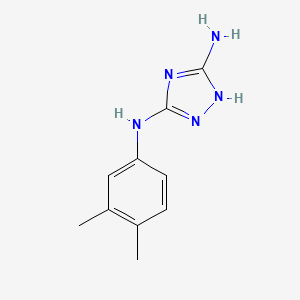

The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds . The “3,4-Dimethylphenyl” part suggests the presence of a phenyl (benzene) ring with two methyl groups attached at the 3rd and 4th positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The compound likely contains a triazole ring attached to a phenyl ring. The phenyl ring appears to have two methyl groups attached .Chemical Reactions Analysis

The compound, being a derivative of 1H-1,2,4-triazole, might undergo reactions similar to other triazoles. For instance, boron-catalyzed amidation reactions have been studied in detail .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, a related compound, 3,4-Dimethylphenylhydrazine, has a molecular formula of C8H12N2 .Applications De Recherche Scientifique

1. Versatile Biological Activities

Triazole derivatives, including N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine, exhibit a broad range of biological activities. Recent literature underscores their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are significant in the field of modern chemistry, where the synthesis of biologically active substances is crucial. The diverse chemical modeling possibilities of 1,2,4-triazoles and their derivatives make them a promising direction for future scientific research (Ohloblina, 2022).

2. Pharmaceutical Applications

The triazole class, including the specific compound , plays a pivotal role in drug development due to its structural versatility and wide range of biological activities. The preparation and evaluation of these compounds in various biological targets make them an important focal point in pharmaceutical research. This is especially relevant as new diseases and drug-resistant strains of bacteria and viruses present ongoing challenges. The emphasis is not just on finding new drug prototypes but also on developing more efficient and environmentally friendly methods to synthesize these compounds (Ferreira et al., 2013).

3. Advancements in Synthesis Methods

The advancements in synthetic routes for 1,2,3-triazoles, a closely related class, shed light on the potential for synthesizing this compound. The development of copper and non-copper catalysts, various solvents, and substrates opens new pathways for the creation of biologically active triazole derivatives. This progress in synthesis methods enhances the potential for developing novel compounds with significant biological activities (Kaushik et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-N-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-6-3-4-8(5-7(6)2)12-10-13-9(11)14-15-10/h3-5H,1-2H3,(H4,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQZNCNUQJFDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NNC(=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((4-Methoxyphenyl)thio)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2440181.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/no-structure.png)

![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)

![(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2440190.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2440193.png)

![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)